3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated amine-based compound with the molecular formula C9H16F3NO and a molecular weight of 211.23 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclohexyl ring. It is often used in research and development due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol involves the reaction of ammonia with 3-fluoropropanal . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and stringent quality control measures would be essential to ensure consistency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoro-2-propanol: Similar structure but lacks the cyclohexyl ring.
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoropropan-2-ol: Contains a methyl group in addition to the cyclohexyl ring and trifluoromethyl group.
Uniqueness
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a cyclohexyl ring and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Properties
IUPAC Name |
3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBKGBGXFWVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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